molecular formula C21H14N2O2S B2369867 N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide CAS No. 536729-90-5

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide

Cat. No.: B2369867
CAS No.: 536729-90-5
M. Wt: 358.42
InChI Key: BEWHWCVJTLSXHX-UHFFFAOYSA-N
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Description

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a thiazole ring fused with an acenaphthene moiety, which is further connected to a phenoxyacetamide group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide typically involves multicomponent reactions. One common method includes the condensation of acenaphthenequinone with aromatic aldehydes and ammonium acetate in the presence of a catalyst such as ferric hydrogensulfate under reflux conditions . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: N-bromosuccinimide (NBS) in DMF.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various electrophiles and nucleophiles under mild to moderate conditions.

Major Products

The major products formed from these reactions include brominated derivatives, reduced amines, and substituted thiazole compounds, which can be further utilized in various applications .

Scientific Research Applications

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dichlorobenzamide
  • N-(acenaphtho[1,2-d]thiazol-8-yl)-2-thiophenecarboxamide
  • N-(acenaphtho[1,2-d]thiazol-8-yl)-5-bromothiophene-2-carboxamide

Uniqueness

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its phenoxyacetamide moiety, in particular, enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O2S/c24-17(12-25-14-8-2-1-3-9-14)22-21-23-19-15-10-4-6-13-7-5-11-16(18(13)15)20(19)26-21/h1-11H,12H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWHWCVJTLSXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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